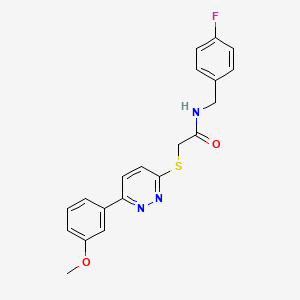

![molecular formula C5H4ClN5O2 B2571360 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 329212-59-1](/img/structure/B2571360.png)

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CMOOA) is a unique heterocyclic amine with a wide range of potential applications in the fields of organic chemistry and biomedical research. The unique structure of CMOOA, with its four nitrogen atoms, makes it an attractive molecule for use in synthesis and medicinal chemistry. This article will discuss the synthesis methods of CMOOA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthesis and Derivative Creation

- Chemical Properties and Synthesis : The chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been examined for acylation, oxidation, and reactions with N- and S-nucleophilic reagents, as well as transformations of the 1,2,4-oxadiazole ring. This provides insights into the potential chemical reactivity and derivatization possibilities of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Stepanov, Dashko, & Stepanova, 2019).

Reactions and Transformations

- Ring Fission and C–C Bond Cleavage : A study on the reaction involving a compound with similar functional groups demonstrated the potential for ring fission and C–C bond cleavage, indicating a pathway for the synthesis of novel compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Antibacterial Activity

- Potential in Antibacterial Applications : Research on derivatives of 1,2,4-oxadiazole rings, including those with chloromethyl groups, has shown promising antibacterial activity, suggesting potential medical or pharmaceutical applications (Hu et al., 2005).

Anticancer Potential

- In vitro Anticancer Activity : Novel amine derivatives of oxadiazole compounds have been synthesized and shown to possess significant in vitro anticancer activity against human cancer cell lines, highlighting a possible therapeutic application (Vinayak, Sudha, & Lalita, 2017).

Material Science Applications

- Use in Photo- and Electro-active Materials : Certain oxadiazole derivatives, including those with amine groups, have been synthesized for use in photo- and electro-active materials. These compounds showed potential in applications such as polarized photoluminescence, indicating their suitability in advanced material science (Mochizuki, Hasui, & Ikeda, 2005).

Energetic Material Development

- Application in Energetic Materials : Synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazole compounds, have shown their potential as energetic materials. This suggests a role in the development of materials with high thermal stability and density for various industrial applications (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).

Propriétés

IUPAC Name |

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O2/c6-1-2-8-5(11-12-2)3-4(7)10-13-9-3/h1H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDCSUQZLEUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C2=NON=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

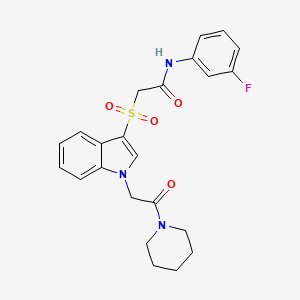

![4-fluoro-3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2571279.png)

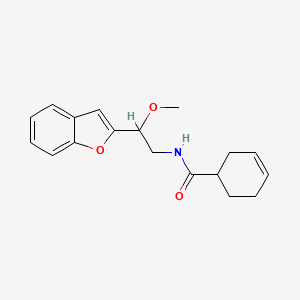

![2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol](/img/structure/B2571283.png)

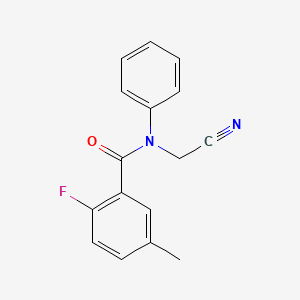

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)

![((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2571296.png)